![molecular formula C11H20N2O4 B1373961 4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid CAS No. 851882-93-4](/img/structure/B1373961.png)
4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid
Overview
Description
4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid group. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group protects the amine from unwanted reactions during synthesis, and can be removed later under acidic conditions .
Biochemical Pathways
The protection and deprotection of amines by the boc group can play a crucial role in the synthesis of complex organic molecules, including pharmaceuticals .
Result of Action
The use of the boc group for amine protection is a key step in many organic synthesis processes .
Action Environment
The action of 4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid, like many other organic compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other reactive species . For instance, the addition and removal of the BOC group are carried out under specific conditions of temperature and pH .
Biochemical Analysis
Biochemical Properties
4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including proteases and peptidases, due to its structural resemblance to peptide substrates. The tert-butoxycarbonyl (Boc) group serves as a protective group, preventing unwanted reactions during synthesis and allowing for selective deprotection under specific conditions . The interactions between this compound and enzymes are typically characterized by hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate catalysis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Boc group can be selectively removed under acidic conditions, exposing the active site of the molecule for interaction with target enzymes or receptors . This deprotection mechanism is crucial for the compound’s activity, as it allows for precise control over its biochemical interactions. Furthermore, this compound can act as an enzyme inhibitor or activator, depending on the context of its use, by binding to the active site or allosteric sites of enzymes and altering their activity.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. Over time, the compound may undergo hydrolysis, leading to the gradual loss of the Boc protective group and subsequent changes in its biochemical activity . Long-term studies have shown that the compound remains relatively stable under controlled conditions, but its effects on cellular function can vary depending on the duration of exposure and the specific experimental setup.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and inflammation . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing significant harm to the organism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid typically involves the protection of the amine group on the piperazine ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow microreactor systems, which offer more efficient and sustainable production compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used for the removal of the Boc group.
Coupling: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include the deprotected amine, which can be further functionalized, and various coupled products depending on the specific reagents and conditions used.
Scientific Research Applications
4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in peptide synthesis and other organic synthesis applications.
Biology: In the synthesis of biologically active molecules and as an intermediate in drug development.
Industry: In the production of fine chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl (N-Boc) amines: These compounds also feature the Boc protecting group and are used for similar purposes in organic synthesis.
Carbobenzoxy (Cbz) protected amines: These compounds use a different protecting group but serve a similar function in protecting amine groups during synthesis.
Uniqueness
4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with a piperazine ring and a carboxylic acid group. This combination allows for versatile applications in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biological Activity
4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid (often abbreviated as Boc-Mep) is a synthetic organic compound notable for its structural features and biological activities. This compound is characterized by its piperazine ring, which contains two nitrogen atoms, and the tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₀H₁₈N₂O₄, with a molecular weight of approximately 230.26 g/mol. The unique structure of Boc-Mep enables it to serve as an important intermediate in organic synthesis, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be visualized using the following SMILES notation: O=C([C@@H]1N(C(OC(C)(C)C)=O)CCN(C)C1)O
. The presence of the Boc group allows for selective reactions during synthesis processes, making it a versatile building block in drug development.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₈N₂O₄ |
Molecular Weight | 230.26 g/mol |
IUPAC Name | This compound |
CAS Number | 851882-93-4 |
Biological Activity
The biological activity of Boc-Mep is largely attributed to its structural similarity to peptide substrates, which facilitates interactions with various biological macromolecules such as enzymes and receptors. Research indicates that Boc-Mep can influence several key biological processes:
- Enzyme Interactions : Boc-Mep has been shown to interact with proteases and peptidases, affecting their activity and stability. The Boc group plays a critical role in these interactions by preventing unwanted reactions during synthesis and allowing for selective deprotection under specific conditions.
- Cell Signaling Pathways : Studies have demonstrated that Boc-Mep can influence cell signaling pathways, particularly the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. This suggests potential applications in cancer research and therapy.
- Gene Expression : There is evidence that Boc-Mep may affect gene expression patterns, although specific mechanisms remain to be fully elucidated.
Case Studies and Research Findings
Several studies have explored the biological implications of Boc-Mep:
- Inhibition Studies : In a study examining the inhibitory effects of various piperazine derivatives on kinase activity, Boc-Mep was found to exhibit moderate inhibition against certain kinases involved in cancer progression. This positions it as a potential candidate for further development in targeted cancer therapies .
- Synthesis of Dipeptides : Boc-Mep has been utilized in the synthesis of dipeptides, demonstrating its utility as a building block in peptide synthesis. This application underscores its importance in medicinal chemistry where peptide-based drugs are prevalent.
- Anticancer Activity : Research into piperazine-containing compounds has highlighted their potential as anticancer agents. Boc-Mep's ability to modulate enzyme activity could contribute to its effectiveness in inhibiting cancer cell growth .
Comparative Analysis
The following table compares Boc-Mep with other structurally similar compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
(S)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | 848482-93-9 | Similar structure; used in peptide synthesis |
(R)-1-Boc-Piperazine-2-carboxylic acid | 278788-60-6 | Different stereochemistry; potential for varied activity |
1-(tert-Butoxycarbonyl)piperazine-3-carboxylic acid | 192330-11-3 | Variation in position of carboxylic acid; altered reactivity |
Properties
IUPAC Name |
1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-5-12(4)8(7-13)9(14)15/h8H,5-7H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZNEKDBBGXKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851882-93-4 | |
Record name | 4-[(tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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